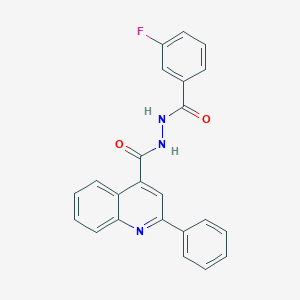![molecular formula C28H25ClN4O5S B307409 7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307409.png)
7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazino-benzoxazepine core with a chlorobenzyl sulfanyl and trimethoxyphenyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps:
Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and orthoesters.
Introduction of the Chlorobenzyl Sulfanyl Group: This step is achieved through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a thiol group.
Attachment of the Trimethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions, where the trimethoxyphenyl group is introduced using suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{3-[(2-chlorobenzyl)sulfanyl]-6-(5-methyl-2-furyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone: Similar structure but with a different aromatic substituent.
3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: Shares the chlorobenzyl sulfanyl group but has a simpler triazole core.
Uniqueness
7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its combination of a triazino-benzoxazepine core with both chlorobenzyl sulfanyl and trimethoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C28H25ClN4O5S |
|---|---|
Molekulargewicht |
565 g/mol |
IUPAC-Name |
1-[3-[(2-chlorophenyl)methylsulfanyl]-6-(2,4,6-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C28H25ClN4O5S/c1-16(34)33-21-12-8-6-10-19(21)25-26(30-28(32-31-25)39-15-17-9-5-7-11-20(17)29)38-27(33)24-22(36-3)13-18(35-2)14-23(24)37-4/h5-14,27H,15H2,1-4H3 |
InChI-Schlüssel |
ZRLQPCBYIDSHJU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=C(C=C(C=C5OC)OC)OC |
Kanonische SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=C(C=C(C=C5OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307330.png)
![tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B307333.png)
![ethyl (3-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307335.png)
![ethyl 2-[2-oxo-3-[[5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B307336.png)
![ethyl (3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307337.png)
![ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307338.png)
![ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307339.png)
![4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B307341.png)



![6-(3-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B307350.png)
![4-[(4-chlorobenzylidene)amino]-5-(4-{4-[(4-chlorobenzylidene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B307357.png)
